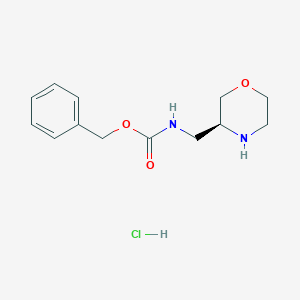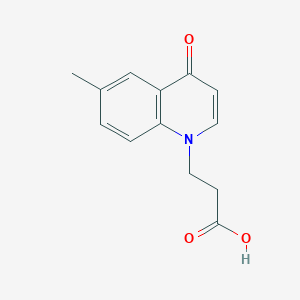
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is a chemical compound with the molecular formula C13H19ClN2 and a molecular weight of 238.75 g/mol . This compound is a pyridine derivative, which means it contains a pyridine ring—a six-membered ring with one nitrogen atom and five carbon atoms. The presence of a chloro group and an isopropylpiperidinyl group makes this compound unique and potentially useful in various scientific and industrial applications.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can be achieved through various synthetic routes. One common method involves the Suzuki–Miyaura coupling reaction, which is a widely-applied transition metal-catalyzed carbon–carbon bond-forming reaction . This reaction typically uses palladium as a catalyst and boron reagents to facilitate the coupling of different chemical fragments under mild and functional group-tolerant conditions.
Industrial Production Methods
Industrial production methods for this compound are not extensively documented. the principles of large-scale organic synthesis, such as optimizing reaction conditions, using cost-effective reagents, and ensuring high yields, would apply. The use of continuous flow reactors and automated synthesis platforms could also be explored to enhance production efficiency.
化学反応の分析
Types of Reactions
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Substitution: The chloro group in the compound can be substituted with other groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.
Substitution: Nucleophiles like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) can be used for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield pyridine derivatives with additional oxygen-containing functional groups, while substitution could result in various substituted pyridines.
科学的研究の応用
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine has several scientific research applications:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules.
Biology: The compound can be used in the study of biological pathways and interactions due to its structural properties.
Industry: It can be used in the production of fine chemicals and pharmaceutical intermediates.
類似化合物との比較
Similar Compounds
Uniqueness
2-Chloro-3-(1-isopropylpiperidin-2-yl)pyridine is unique due to its specific substitution pattern on the pyridine ring. This unique structure can result in different chemical reactivity and biological activity compared to other similar compounds.
特性
分子式 |
C13H19ClN2 |
|---|---|
分子量 |
238.75 g/mol |
IUPAC名 |
2-chloro-3-(1-propan-2-ylpiperidin-2-yl)pyridine |
InChI |
InChI=1S/C13H19ClN2/c1-10(2)16-9-4-3-7-12(16)11-6-5-8-15-13(11)14/h5-6,8,10,12H,3-4,7,9H2,1-2H3 |
InChIキー |
AKJQLOFAPSLXDQ-UHFFFAOYSA-N |
正規SMILES |
CC(C)N1CCCCC1C2=C(N=CC=C2)Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。






![2-amino-1-[(3S)-3-(dimethylamino)piperidin-1-yl]propan-1-one](/img/structure/B11805084.png)
![5-Methyl-4,5,6,7-tetrahydrobenzo[d]oxazol-2-amine](/img/structure/B11805089.png)


![4-(Benzo[d]thiazol-2-yl)cyclohexanecarboxylic acid](/img/structure/B11805112.png)

![Piperazin-1-yl(5H-pyrrolo[3,4-b]pyridin-6(7H)-yl)methanone](/img/structure/B11805131.png)



